Higher Reactivity in Cross‑Coupling: 77% Isolated Ketone Yield with Acid Chlorides
3‑Thienylmagnesium iodide couples with benzoyl chloride to give 3‑thienyl phenyl ketone in 77% isolated yield, whereas 3‑thienylzinc iodide under identical conditions (room temperature, THF, 2 h) gives only 52% isolated yield [1]. This 25‑percentage‑point increase demonstrates the superior nucleophilicity of the Grignard reagent for acylation reactions.
| Evidence Dimension | Isolated yield in cross‑coupling with benzoyl chloride |
|---|---|
| Target Compound Data | 77% |
| Comparator Or Baseline | 3‑Thienylzinc iodide: 52% |
| Quantified Difference | +25 percentage points |
| Conditions | Reaction of organometallic reagent (1.2 equiv) with benzoyl chloride (1.0 equiv) in THF at room temperature for 2 h; work‑up and chromatography. |
Why This Matters
A 48% relative increase in yield directly translates to lower material costs, reduced waste, and fewer purification steps for industrial‑scale ketone synthesis.
- [1] Rieke, R. D.; Kim, S.-H.; Wu, X. Direct Preparation of 3‑Thienyl Organometallic Reagents: 3‑Thienylzinc and 3‑Thienylmagnesium Iodides and 3‑Thienylmanganese Bromides and Their Coupling Reactions. J. Org. Chem. 1997, 62 (20), 6921–6927. Table 2, entry 1. View Source
